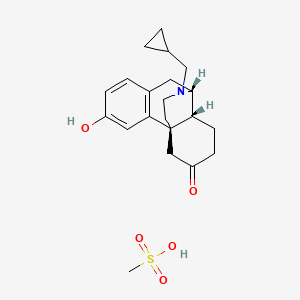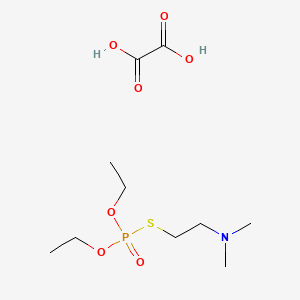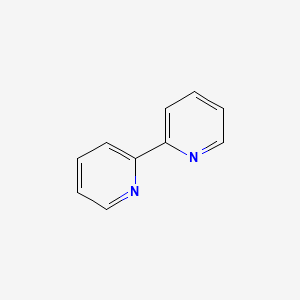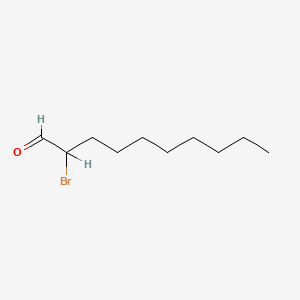
2-Bromo-1-decanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-decanal was synthesized as an affinity labeling probe for the aliphatic aldehyde site of Vibrio harveyi luciferase. In the presence of excess amounts of this probe, the inactivation of bacterial luciferase occurred following apparent first order kinetics. This inactivation was markedly retarded in the presence of decanal but neither butanal (a very poor aldehyde substrate) nor FMN (a reaction product derived from reduced FMN) showed any significant protective effect.
Wissenschaftliche Forschungsanwendungen
Affinity Labeling in Bacterial Luciferase : 2-Bromo-1-decanal was used as an affinity labeling probe for the aldehyde site of Vibrio harveyi luciferase. This study demonstrated the inactivation of luciferase and the formation of a noncovalent complex prior to covalent attachment, which helped in understanding the role of sulfhydryl groups in the aldehyde site of luciferase (Fried & Tu, 1984).
Photoremovable Protecting Group for Physiological Use : Research on 8-Bromo-7-hydroxyquinoline, which shares some structural similarities with 2-Bromo-1-decanal, demonstrated its utility as a photoremovable protecting group. This chemical could be photolyzed to release various functional groups, useful in studying cell physiology (Zhu et al., 2006).
Applications in Polymer Chemistry : The study of diversified applications of chemically modified 1,2-polybutadiene showed how brominated polymers, related to 2-Bromo-1-decanal, can be used as macroinitiators for polymerization, resulting in water-soluble polymers with potential for various industrial applications (Yuan et al., 2011).
Liquid Crystalline Dendrimeric Polymer Synthesis : Research into the synthesis and characterization of thermotropic nematic liquid crystalline dendrimeric polymers, which involved bromo-substituted compounds, revealed the potential of these materials in the development of advanced polymers with unique properties (Percec & Kawasumi, 1992).
Synthesis of Natural Products : The use of bromo-substituted compounds in queued chemical transformations using late transition metal catalysis illustrated the efficiency in synthesizing complex natural products, showcasing the role of such compounds in pharmaceutical and synthetic chemistry (Ghasemi et al., 2004).
Eigenschaften
CAS-Nummer |
93245-72-8 |
|---|---|
Produktname |
2-Bromo-1-decanal |
Molekularformel |
C10H19BrO |
Molekulargewicht |
235.16 g/mol |
IUPAC-Name |
2-bromodecanal |
InChI |
InChI=1S/C10H19BrO/c1-2-3-4-5-6-7-8-10(11)9-12/h9-10H,2-8H2,1H3 |
InChI-Schlüssel |
QWDJPQPEHINZPS-SNVBAGLBSA-N |
SMILES |
CCCCCCCCC(C=O)Br |
Kanonische SMILES |
CCCCCCCCC(C=O)Br |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
2-Bromo-1-decanal; 2-Bromo(1-14C)-1-decanal; Decanal-1-14C, 2-bromo-, (R)-. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



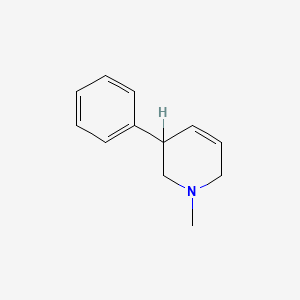
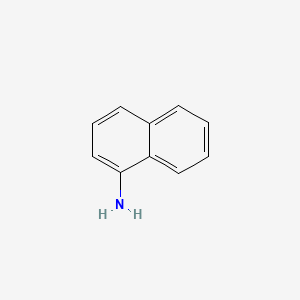
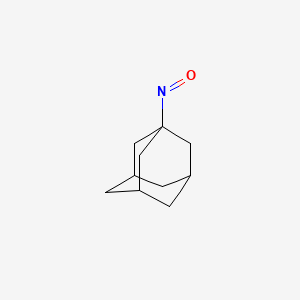
![1-tert-butyl-3-(naphthalen-1-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1663979.png)
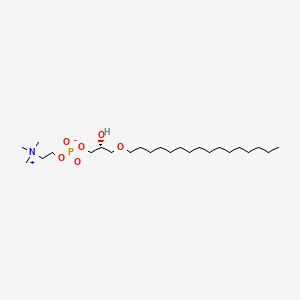
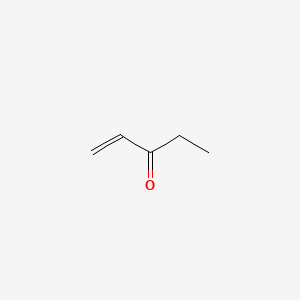
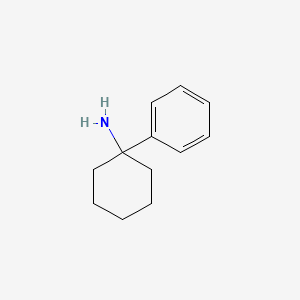
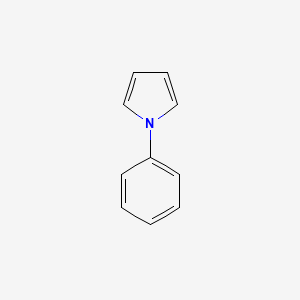
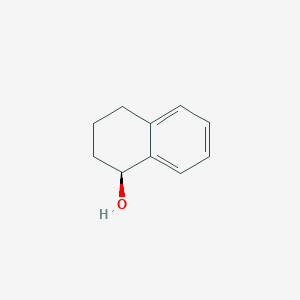
![4-amino-N-[3-(3H-1,3-benzoxazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]benzamide](/img/structure/B1663990.png)
